Cas no 2228922-77-6 (N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline)

N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline is a tertiary aniline derivative featuring a dimethylamino group and a branched alkyne substituent on the aromatic ring. This compound is of interest in synthetic organic chemistry due to its dual functionality, serving as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The electron-rich dimethylamino group enhances reactivity in electrophilic aromatic substitution, while the alkyne moiety allows for further derivatization via click chemistry or metal-catalyzed coupling reactions. Its stable yet modifiable structure makes it valuable for constructing complex molecular architectures. The compound is typically handled under inert conditions to preserve its reactive alkyne group.
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline structure
2228922-77-6 structure
Product name:N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
CAS No:2228922-77-6
MF:C13H17N
Molecular Weight:187.280783414841
CID:6290793
PubChem ID:165654477

N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline 化学的及び物理的性質

名前と識別子

    • N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
    • 2228922-77-6
    • EN300-1833707
    • インチ: 1S/C13H17N/c1-6-13(2,3)11-7-9-12(10-8-11)14(4)5/h1,7-10H,2-5H3
    • InChIKey: JFXKTCLFBRQGAE-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=CC(=CC=1)C(C#C)(C)C

計算された属性

  • 精确分子量: 187.136099547g/mol
  • 同位素质量: 187.136099547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 3.2Ų

N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1833707-0.5g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
0.5g
$1385.0 2023-09-19
Enamine
EN300-1833707-10.0g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
10g
$6205.0 2023-06-02
Enamine
EN300-1833707-5g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
5g
$4184.0 2023-09-19
Enamine
EN300-1833707-1g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
1g
$1442.0 2023-09-19
Enamine
EN300-1833707-0.05g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
0.05g
$1212.0 2023-09-19
Enamine
EN300-1833707-1.0g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
1g
$1442.0 2023-06-02
Enamine
EN300-1833707-0.1g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
0.1g
$1269.0 2023-09-19
Enamine
EN300-1833707-2.5g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
2.5g
$2828.0 2023-09-19
Enamine
EN300-1833707-10g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
10g
$6205.0 2023-09-19
Enamine
EN300-1833707-0.25g
N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline
2228922-77-6
0.25g
$1328.0 2023-09-19

N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline 関連文献

N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)anilineに関する追加情報

Introduction to N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline (CAS No. 2228922-77-6)

N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline, with the chemical identifier CAS No. 2228922-77-6, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This molecule, characterized by its complex aromatic and alkyne functional groups, exhibits unique chemical properties that make it a promising candidate for various applications in medicinal chemistry and materials science.

The structure of N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline consists of a phenyl ring substituted with a dimethylamino group at the para position and a terminal alkyne group attached to a 2-methylbutyl chain. This arrangement imparts distinct reactivity and electronic characteristics, making it an intriguing subject for synthetic and mechanistic studies. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring enhances its potential as a building block for more complex molecular architectures.

In recent years, there has been growing interest in the development of novel organic compounds for their potential applications in drug discovery and material science. The synthesis of N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline represents a significant advancement in this domain, as it combines elements that are known to contribute to biological activity and material functionality. The compound's ability to participate in various chemical reactions, such as Sonogashira coupling and palladium-catalyzed cross-coupling reactions, makes it a valuable intermediate in the synthesis of more sophisticated molecules.

One of the most compelling aspects of N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline is its potential as a precursor for the development of new pharmaceuticals. The combination of an aromatic ring with alkyne functionality provides a versatile scaffold that can be modified to target specific biological pathways. Recent studies have demonstrated its utility in the synthesis of bioactive molecules that exhibit properties such as kinase inhibition and anti-inflammatory effects. These findings highlight the compound's significance in the pursuit of novel therapeutic agents.

The chemical properties of N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline also make it relevant in the field of materials science. The molecule's ability to form stable complexes with metal ions and its compatibility with polymerization processes suggest potential applications in the development of advanced materials. For instance, its incorporation into conductive polymers could lead to new materials with enhanced electrical properties, which are essential for applications in electronics and energy storage.

From a synthetic chemistry perspective, the synthesis of N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline offers an excellent opportunity to explore innovative synthetic strategies. The use of transition metal catalysts, particularly palladium-based complexes, has been instrumental in facilitating key transformations such as alkyne coupling and aryl substitution. These methodologies not only provide efficient routes to the target molecule but also contribute to the broader understanding of catalytic processes in organic synthesis.

The pharmacological potential of N,N-dimethyl-4-(2-methylbut-3-yn-2-yl)aniline has been further explored through computational modeling and experimental screening. Virtual screening techniques have been employed to identify potential binding interactions with biological targets, while experimental assays have provided insights into its pharmacokinetic behavior. These combined approaches have shed light on the compound's mechanism of action and its potential therapeutic applications.

In conclusion, N,N-dimethyl-4-(2-methylbut-3-yln)aniline (CAS No. 2228922

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